5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole
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Overview
Description
5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: is a heterocyclic compound that features a unique combination of an azepane ring, a furan ring, and an oxazole ring with a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: can be compared with other compounds that have similar structural features:
5-(Piperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole: Similar but with a piperidine ring instead of an azepane ring.
5-(Morpholin-1-yl)-2-(furan-2-yl)-4-tosyloxazole: Similar but with a morpholine ring instead of an azepane ring.
The uniqueness of This compound lies in its specific combination of rings and functional groups, which may confer distinct chemical and biological properties.
Biological Activity
5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an azepane ring, a furan moiety, and a tosyl group attached to an oxazole ring. Its molecular formula is C₁₄H₁₅N₃O₃S, with a molecular weight of approximately 303.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on derivatives of furan-containing compounds has shown promising results against both gram-positive and gram-negative bacteria. A study highlighted the antimicrobial activity of 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives, which demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity | Target Organisms |
---|---|---|
5-(Furan-2-yl)-4-amino-1,2,4-triazole | Moderate | S. aureus, E. coli |
This compound | Potential | TBD |
6-(Chloro)quinoline derivatives | Antimicrobial & Anticancer | Various |
Anti-inflammatory and Anticancer Properties
The structural diversity of this compound may enhance its interaction with biological targets involved in inflammatory pathways and cancer cell proliferation. Similar compounds have shown anti-inflammatory effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways . Additionally, furan derivatives are often explored for their anticancer potential due to their ability to induce apoptosis in cancer cells.
Case Studies
- Tyrosinase Inhibition : A related study on furan derivatives demonstrated that specific compounds could inhibit tyrosinase activity effectively, suggesting potential applications in skin pigmentation disorders . The IC50 values for these compounds were significantly lower than those of standard inhibitors.
- Antiproliferative Activity : Research on fluorinated furan derivatives indicated notable antiproliferative activity against various cancer cell lines, including breast and lung cancer . This suggests that the furan moiety plays a critical role in enhancing biological activity.
The mechanisms through which this compound exerts its biological effects are under investigation but may involve:
- Enzyme Inhibition : The compound may interact with enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for specific receptors involved in inflammatory responses or cellular growth.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-8-10-16(11-9-15)27(23,24)19-20(22-12-4-2-3-5-13-22)26-18(21-19)17-7-6-14-25-17/h6-11,14H,2-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKCXVCBWPEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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